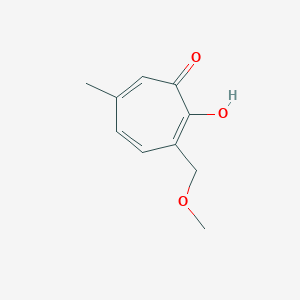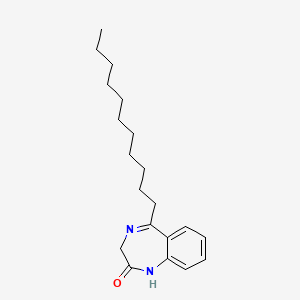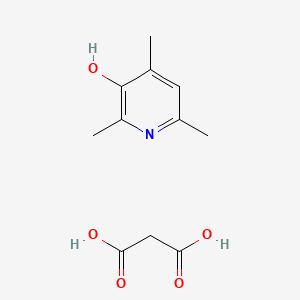
Propanedioic acid--2,4,6-trimethylpyridin-3-ol (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid–2,4,6-trimethylpyridin-3-ol typically involves the reaction of propanedioic acid with 2,4,6-trimethylpyridin-3-ol under controlled conditions. One common method involves the use of a Lewis acid catalyst to facilitate the reaction. The reaction is typically carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of propanedioic acid–2,4,6-trimethylpyridin-3-ol may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
Propanedioic acid–2,4,6-trimethylpyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of propanedioic acid–2,4,6-trimethylpyridin-3-ol include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from the reactions of propanedioic acid–2,4,6-trimethylpyridin-3-ol depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms. Substitution reactions can result in a variety of substituted derivatives .
科学研究应用
Propanedioic acid–2,4,6-trimethylpyridin-3-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of propanedioic acid–2,4,6-trimethylpyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or other biomolecules. The exact mechanism depends on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Propanedioic acid (Malonic acid): A dicarboxylic acid used in organic synthesis.
2,4,6-Trimethylpyridine: A derivative of pyridine with three methyl groups attached to the pyridine ring.
Uniqueness
Propanedioic acid–2,4,6-trimethylpyridin-3-ol is unique due to its combination of properties from both propanedioic acid and 2,4,6-trimethylpyridin-3-ol
属性
CAS 编号 |
886574-11-4 |
|---|---|
分子式 |
C11H15NO5 |
分子量 |
241.24 g/mol |
IUPAC 名称 |
propanedioic acid;2,4,6-trimethylpyridin-3-ol |
InChI |
InChI=1S/C8H11NO.C3H4O4/c1-5-4-6(2)9-7(3)8(5)10;4-2(5)1-3(6)7/h4,10H,1-3H3;1H2,(H,4,5)(H,6,7) |
InChI 键 |
OGNPHJRLPPIXOF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=C1O)C)C.C(C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


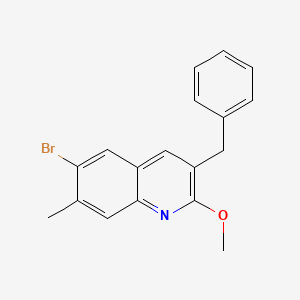
![Silane, [(3S)-5-iodo-3-methyl-2-methylenepentyl]trimethyl-](/img/structure/B12612615.png)

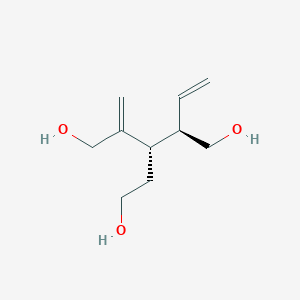
![2,2,6,6-Tetramethyl-1-{4-[(trimethylsilyl)ethynyl]phenyl}piperidine](/img/structure/B12612635.png)
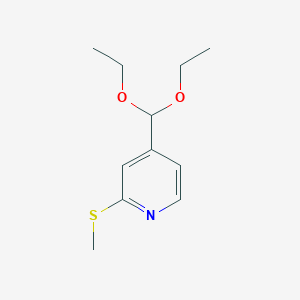
![N-[(2S)-1,3-Dihydroxypentadecan-2-yl]benzamide](/img/structure/B12612642.png)
![N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-5-(1,2-dithiolan-3-YL)pentanamide](/img/structure/B12612643.png)

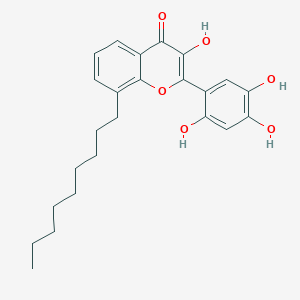
![[4-(3-Phenylpropyl)piperazin-1-yl][5-(pyridin-2-yl)thiophen-2-yl]methanone](/img/structure/B12612662.png)
![Methyl 2-[(5-methyl[1,1'-biphenyl]-2-yl)sulfanyl]benzoate](/img/structure/B12612669.png)
